1-{4-[4-(2,3-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}PROPAN-1-ONE
Overview
Description
1-{4-[4-(2,3-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}PROPAN-1-ONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with difluorobenzoyl and fluorophenyl groups. Its molecular formula is C21H21F3N2O2, and it has a molecular weight of approximately 390.399 Da .
Preparation Methods
The synthesis of 1-{4-[4-(2,3-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}PROPAN-1-ONE involves multiple steps, typically starting with the preparation of the piperazine ring followed by the introduction of the difluorobenzoyl and fluorophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-{4-[4-(2,3-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2,3-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 1-{4-[4-(2,3-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}PROPAN-1-ONE include:
1-{4-[4-(2,3-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}-1-BUTANONE: Shares a similar structure but with a butanone group instead of propanone.
1,4-DIFLUOROBENZENE: A simpler compound with two fluorine atoms on a benzene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluorobenzoyl and fluorophenyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-[4-(2,3-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)13-6-7-17(16(22)12-13)24-8-10-25(11-9-24)20(27)14-4-3-5-15(21)19(14)23/h3-7,12H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXKRSOLFCBMAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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